molecular formula C14H17N5O3 B2930305 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034207-10-6

3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2930305
CAS No.: 2034207-10-6
M. Wt: 303.322
InChI Key: OICSUNSKTCQATQ-UHFFFAOYSA-N
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Description

3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a nitrile group and an ether linkage to a morpholine-carbonyl-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other cyclic amines.

    Attachment of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrrolidine ring.

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through condensation reactions involving diamines and diketones or through cyclization of appropriate precursors.

    Coupling Reactions: The final step involves coupling the pyrazine ring with the morpholine-pyrrolidine intermediate, typically using etherification reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogenated derivatives can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Amines, reduced nitrile derivatives.

    Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition or receptor binding assays.

Medicine

In medicinal chemistry, 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyrazine ring and nitrile group may play crucial roles in binding to active sites or interacting with key residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.

    3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)benzene-2-carbonitrile: Similar structure but with a benzene ring instead of a pyrazine ring.

    3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)thiazole-2-carbonitrile: Similar structure but with a thiazole ring instead of a pyrazine ring.

Uniqueness

The uniqueness of 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its combination of a pyrazine ring with a morpholine-carbonyl-pyrrolidine moiety. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[1-(morpholine-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c15-9-12-13(17-3-2-16-12)22-11-1-4-19(10-11)14(20)18-5-7-21-8-6-18/h2-3,11H,1,4-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICSUNSKTCQATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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